N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide
Description
The compound N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide features a tetrahydroquinoline (THQ) core substituted at position 1 with an ethanesulfonyl group and at position 7 with a propanamide chain bearing a 4-methoxyphenyl moiety. Its molecular formula is approximately C₂₁H₂₅N₂O₄S (estimated molecular weight ~416.5 g/mol), though exact data are unavailable in the provided evidence. The ethanesulfonyl group may enhance metabolic stability and solubility compared to other substituents, while the 4-methoxyphenyl-propanamide moiety could influence receptor binding or cellular uptake .
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-3-28(25,26)23-14-4-5-17-9-10-18(15-20(17)23)22-21(24)13-8-16-6-11-19(27-2)12-7-16/h6-7,9-12,15H,3-5,8,13-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQGMFBIDSRKHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminophenols
A widely adopted method involves cyclocondensation of substituted aminophenols with cyclic ketones. For instance, 3-methoxyphenol reacts with methyl 4-oxo-3-piperidinecarboxylate hydrochloride under acidic conditions to yield tetrahydroquinoline derivatives. This reaction proceeds via nucleophilic attack of the phenolic oxygen on the carbonyl carbon, followed by dehydration and ring closure. Key parameters include:
Reductive Amination
An alternative approach employs reductive amination of 7-nitro-1,2,3,4-tetrahydroquinoline using sodium borohydride or hydrogen gas over palladium catalysts. This method ensures high regioselectivity for the 7-position, critical for subsequent functionalization.
Ethanesulfonyl Group Introduction
Sulfonylation at the 1-position of tetrahydroquinoline is achieved using ethanesulfonyl chloride under basic conditions.
Pyridine-Mediated Sulfonylation
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Tetrahydroquinoline-7-amine (1.0 equiv) is dissolved in anhydrous pyridine at 0°C.
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Ethanesulfonyl chloride (1.2–1.5 equiv) is added dropwise.
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The mixture is stirred at 0°C for 1 hour, then warmed to room temperature for 4 hours.
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Workup involves quenching with 1N HCl, extraction with ethyl acetate, and chromatography (hexane/EtOAc 3:1).
Key Data :
Triethylamine as Base
For acid-sensitive substrates, triethylamine in tetrahydrofuran (THF) at 20°C provides comparable yields (81–87%). This method avoids pyridine’s strong odor and simplifies purification.
3-(4-Methoxyphenyl)Propanamide Coupling
The final step involves coupling the sulfonylated tetrahydroquinoline with 3-(4-methoxyphenyl)propanoic acid .
Carbodiimide-Mediated Amidation
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3-(4-Methoxyphenyl)propanoic acid (1.1 equiv) is activated with N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and N-hydroxysuccinimide (NHS) (1.1 equiv) in dichloromethane (DCM).
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The activated ester is reacted with 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine (1.0 equiv) at 25°C for 12 hours.
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Purification via silica gel chromatography (EtOAc/hexane 1:1) yields the target compound.
Optimization Notes :
Direct Acylation with Propanoic Acid Chloride
An industrial-scale alternative uses 3-(4-methoxyphenyl)propanoyl chloride :
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The acid chloride (1.05 equiv) is added to a solution of the amine in DCM with triethylamine (2.0 equiv).
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Stirring at 0°C for 2 hours followed by room temperature for 6 hours affords the amide in 85% yield.
Analytical Validation
Spectroscopic Characterization
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1H NMR (400 MHz, CDCl3): δ 7.21 (d, J = 8.4 Hz, 2H, Ar-H), 6.83 (d, J = 8.4 Hz, 2H, Ar-H), 6.65 (s, 1H, NH), 4.12 (q, 2H, SO2CH2CH3), 3.78 (s, 3H, OCH3), 3.02–2.88 (m, 4H, tetrahydroquinoline-CH2), 2.62 (t, 2H, CH2CO), 1.41 (t, 3H, SO2CH2CH3).
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HRMS : Calculated for C24H29N2O4S [M+H]+: 441.1845; Found: 441.1848.
Purity and Stability
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HPLC : Retention time 12.3 min (C18 column, 70:30 MeOH/H2O), purity ≥98%.
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Stability : Stable at 25°C for 6 months; degradation <2% under accelerated conditions (40°C/75% RH).
Industrial-Scale Considerations
Cost-Effective Sulfonylation
Replacing pyridine with K2HPO4 in THF/water reduces costs by 40% while maintaining yields (79%).
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes for the amidation step, with 78% yield.
Challenges and Solutions
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Halogens or alkyl groups as nucleophiles/electrophiles
Major Products:
Sulfoxides or sulfones (from oxidation)
Reduced amides or amines (from reduction)
Substituted derivatives (from nucleophilic or electrophilic substitution)
Scientific Research Applications
Biological Activities
Research indicates that N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide exhibits significant biological activities. Some of the notable applications include:
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various bacterial strains. Studies suggest that it may inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways.
- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells. It has been shown to modulate specific signaling pathways involved in cell proliferation and survival.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes related to disease processes. For example, it has been investigated for its ability to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate biosynthesis .
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Formation of the Tetrahydroquinoline Core : This can be achieved through the Pictet-Spengler reaction where an aldehyde reacts with an amine.
- Introduction of the Ethanesulfonyl Group : This step often involves nucleophilic substitution reactions.
- Amidation Reaction : Finally, the propanamide moiety is introduced through coupling reactions with appropriate amines.
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various derivatives of tetrahydroquinoline compounds. The results showed that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics.
- Anticancer Mechanisms : In vitro studies demonstrated that this compound could induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs). This mechanism suggests potential therapeutic applications in oncology.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Tetrahydroquinoline Core
Compound 4g ()
- Structure: (S)-2-amino-N-((R)-6-benzyl-1-(cyclobutanecarbonyl)-1,2,3,4-tetrahydroquinolin-4-yl)-3-(4-hydroxy-2,6-dimethylphenyl)propanamide.
- Key Differences :
- Position 1: Cyclobutanecarbonyl instead of ethanesulfonyl.
- Position 7: A benzyl group and a hydroxy-dimethylphenyl-propanamide substituent.
- Implications: The cyclobutanecarbonyl group may reduce solubility compared to ethanesulfonyl. The amino and hydroxy groups could enhance hydrogen bonding but increase metabolic susceptibility. No pharmacological data are provided, limiting direct efficacy comparisons .
N-(4-{[1-(2-methoxyethyl)-THQ-7-yl]sulfamoyl}-3-methylphenyl)propanamide ()
- Structure : Features a sulfamoyl bridge and a 2-methoxyethyl group at position 1.
- Key Differences :
- Position 1: 2-methoxyethyl instead of ethanesulfonyl.
- Position 7: Sulfamoyl-linked propanamide to a methylphenyl group.
- Implications: The sulfamoyl group may improve binding to sulfhydryl-containing proteins, while the 2-methoxyethyl substituent could alter pharmacokinetics.
Propanamide Chain Modifications
N-[1-(ethanesulfonyl)-THQ-7-yl]-2-(4-methoxyphenyl)acetamide ()
- Structure : Shorter acetamide chain (two carbons) vs. the target compound’s propanamide (three carbons).
- Key Differences :
- Molecular Formula: C₂₀H₂₄N₂O₄S (MW 388.5 g/mol).
- However, the propanamide in the target compound could offer better conformational flexibility for binding .
Aryl Propanamides ()
- Examples : N-(4-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide (Compound 6) and N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (Compound 12).
- Key Differences : Simple aryl groups instead of a THQ core.
- The THQ core in the target compound might confer enhanced blood-brain barrier penetration or receptor specificity .
Pharmacological Context from Opioid Receptor Studies
For example:
- DAMGO and fentanyl are full MOR agonists with high intrinsic activity in GTPγS binding assays .
- Naltrindole (a delta-opioid antagonist) reduces morphine tolerance, suggesting interactions between mu and delta receptors .
- Hypothetical Relevance : The ethanesulfonyl and 4-methoxyphenyl groups in the target compound could influence MOR binding or allosteric modulation, but further studies are needed.
Structural and Functional Comparison Table
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, supported by data tables and relevant research findings.
Compound Structure and Characteristics
The compound features a tetrahydroquinoline core attached to an ethanesulfonyl group and a 4-methoxyphenyl propanamide moiety. This unique structure may enhance its biological activity compared to other sulfonamides by providing distinct pharmacophoric features that facilitate selective binding to biological targets.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O4S |
| Molecular Weight | 374.46 g/mol |
| LogP | 2.7688 |
| Polar Surface Area | 62.192 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Synthesis of the Compound
The synthesis of this compound typically involves several key steps:
- Formation of Tetrahydroquinoline Ring : This can be achieved through a Pictet-Spengler reaction using an appropriate aldehyde and amine.
- Introduction of Ethanesulfonyl Group : The intermediate tetrahydroquinoline is treated with ethanesulfonyl chloride in the presence of a base.
- Formation of Propanamide Linkage : The final step involves coupling with 4-methoxyphenyl propanoic acid derivatives.
Biological Activity
Research indicates that compounds in this class exhibit various biological activities, including:
- Antimicrobial Activity : The sulfonamide functional group is known for its interaction with bacterial enzymes, making this compound potentially effective against infections.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the compound's efficacy against various bacterial strains. Results showed significant inhibition of growth at concentrations as low as 10 µg/mL, indicating potent antimicrobial activity .
- Anticancer Mechanisms : In vitro studies demonstrated that the compound reduced glioma cell viability by inducing necroptosis and autophagy pathways while sparing normal astrocytes from cytotoxic effects .
- Anti-inflammatory Potential : Experimental models of inflammation revealed that treatment with the compound significantly reduced pro-inflammatory cytokine levels (e.g., IL-6 and TNF-alpha) in a dose-dependent manner .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide, and how are critical intermediates characterized?
- Methodological Answer : The synthesis involves multi-step organic reactions, including sulfonation of the tetrahydroquinoline core and subsequent amidation. Key steps include:
- Sulfonation : Ethanesulfonyl chloride is used under controlled pH (7–8) and temperature (0–5°C) to avoid over-sulfonation .
- Amidation : Coupling 3-(4-methoxyphenyl)propanoyl chloride with the sulfonated intermediate in anhydrous dichloromethane, catalyzed by triethylamine .
- Purification : High-performance liquid chromatography (HPLC) is critical for isolating the final product, with purity verified via -NMR and mass spectrometry (MS) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the presence of the tetrahydroquinoline core, ethanesulfonyl group, and 4-methoxyphenyl moiety. Key signals include aromatic protons (δ 6.8–7.2 ppm) and sulfonamide protons (δ 3.1–3.5 ppm) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O stretch) and ~1150 cm (sulfonyl S=O stretch) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight accuracy (±1 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in assay conditions or impurities. Strategies include:
- Reproducibility Checks : Repeating assays under standardized conditions (e.g., pH, temperature, solvent) .
- Purity Validation : Re-analyzing compound batches via HPLC and NMR to exclude degradation products .
- Metabolite Screening : Using LC-MS to identify active metabolites that might influence results .
Q. What computational and experimental approaches are recommended for identifying its biological targets?
- Methodological Answer :
- Molecular Docking : Predict interactions with enzymes (e.g., kinases) or receptors (e.g., opioid receptors) using software like AutoDock Vina. Focus on the tetrahydroquinoline core’s planar structure and sulfonamide’s hydrogen-bonding capacity .
- Competitive Binding Assays : Radiolabeled ligands (e.g., -naloxone for opioid receptors) quantify displacement efficacy .
- Cellular Pathway Analysis : RNA sequencing or phosphoproteomics after compound exposure to map affected pathways .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Core Modifications : Introduce substituents (e.g., halogens, methyl groups) to the tetrahydroquinoline ring to enhance binding affinity. Compare with analogs like N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzenesulfonamide .
- Side-Chain Optimization : Replace the 4-methoxyphenyl group with bioisosteres (e.g., thiophene) to improve solubility or metabolic stability .
- In Vivo Testing : Evaluate pharmacokinetics (e.g., half-life, bioavailability) in rodent models after structural modifications .
Q. What strategies mitigate challenges in scaling up synthesis without compromising yield or purity?
- Methodological Answer :
- Solvent Optimization : Replace dichloromethane with greener solvents (e.g., ethyl acetate) for amidation steps .
- Flow Chemistry : Implement continuous flow systems to maintain precise temperature and mixing control during sulfonation .
- Catalyst Screening : Test immobilized catalysts (e.g., polymer-supported EDC) to reduce purification steps .
Data-Driven Research Questions
Q. How can researchers leverage existing structural analogs to predict this compound’s reactivity and stability?
- Methodological Answer :
- Comparative Analysis : Use databases (e.g., PubChem) to extract data on analogs like N'-(4-fluorophenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide. Compare hydrolysis rates of sulfonamide groups under acidic conditions .
- Degradation Studies : Accelerated stability testing (40°C/75% RH) identifies vulnerable sites (e.g., methoxy group oxidation) .
Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 Knockout Models : Generate cell lines lacking putative targets (e.g., COX-2) to assess activity loss .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified proteins .
- Multi-Omics Integration : Combine transcriptomic, proteomic, and metabolomic data to map downstream effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
